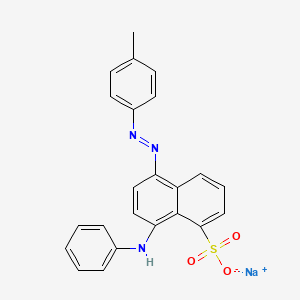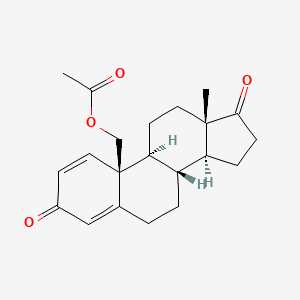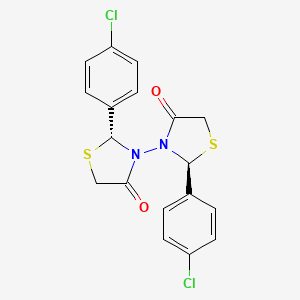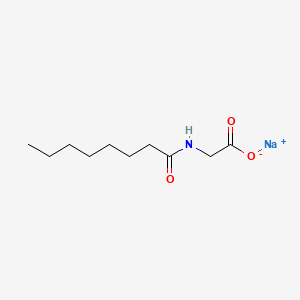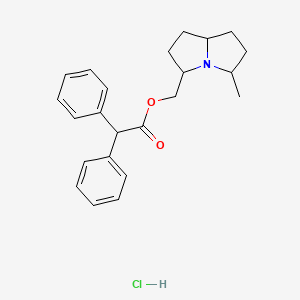
cis-3,8H-3-Methylpyrrolizidinyl-cis-5,8H-5-methyldiphenylacetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-3,8H-3-Methylpyrrolizidinyl-cis-5,8H-5-methyldiphenylacetate hydrochloride: is a complex organic compound that belongs to the class of pyrrolizidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolizidine core with methyl and diphenylacetate substituents, making it a unique molecule with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,8H-3-Methylpyrrolizidinyl-cis-5,8H-5-methyldiphenylacetate hydrochloride involves several steps. One common method includes the hydrogenation of 5-oxymethyl and 3-methyl-5-oxymethyl 1,2-dihydropyrrolizidine using a catalyst such as RuO2. The resulting mixture of isomers is then separated and acylated with benzoic and diphenylacetic chloranhydrides, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: cis-3,8H-3-Methylpyrrolizidinyl-cis-5,8H-5-methyldiphenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolizidine nitrogen or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolizidine derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, cis-3,8H-3-Methylpyrrolizidinyl-cis-5,8H-5-methyldiphenylacetate hydrochloride is studied for its potential neurotropic activity. It has been shown to interact with various neurotransmitter systems, making it a candidate for the development of new neurological drugs .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to modulate neurotransmitter activity suggests it could be useful in treating conditions like depression, anxiety, and neurodegenerative diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable for creating specialized polymers and other advanced materials.
作用機序
The mechanism of action of cis-3,8H-3-Methylpyrrolizidinyl-cis-5,8H-5-methyldiphenylacetate hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of acetylcholine and other neurotransmitters, leading to changes in neuronal signaling and activity. This modulation can result in various therapeutic effects, including improved mood, reduced anxiety, and enhanced cognitive function .
類似化合物との比較
cis-3,7a-H-cis-5,8-H-3,5-Dimethylpyrrolizidine: This compound shares a similar pyrrolizidine core but with different substituents, leading to distinct biological activities.
cis-3-Methyl-4-octanolide: Another compound with a similar structural motif but different functional groups, resulting in unique chemical properties and applications.
Uniqueness: The uniqueness of cis-3,8H-3-Methylpyrrolizidinyl-cis-5,8H-5-methyldiphenylacetate hydrochloride lies in its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to interact with neurotransmitter systems sets it apart from other pyrrolizidine derivatives, making it a valuable compound for research and therapeutic development.
特性
CAS番号 |
124675-93-0 |
|---|---|
分子式 |
C23H28ClNO2 |
分子量 |
385.9 g/mol |
IUPAC名 |
(5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl)methyl 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C23H27NO2.ClH/c1-17-12-13-20-14-15-21(24(17)20)16-26-23(25)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20-22H,12-16H2,1H3;1H |
InChIキー |
DWJOSVAULHGXGR-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2N1C(CC2)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



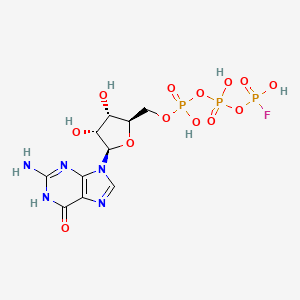
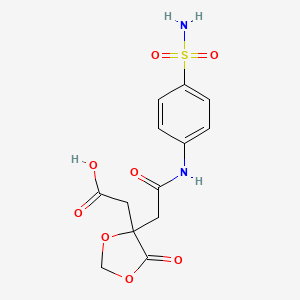
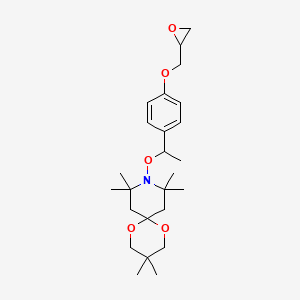
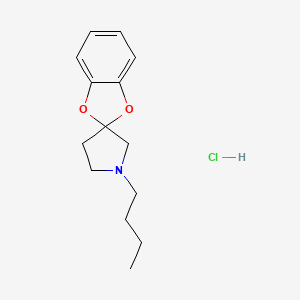
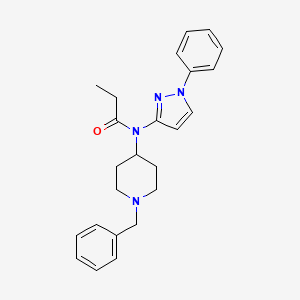
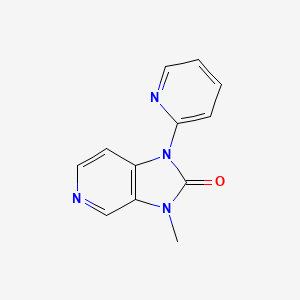
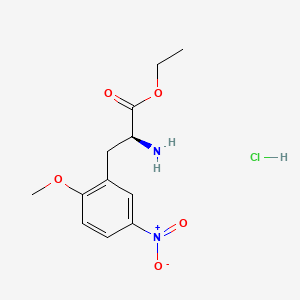
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
